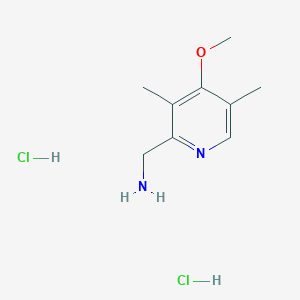

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride

描述

Historical Context and Discovery Timeline

The development of this compound emerges from a rich history of pyridine derivative synthesis that spans several decades of chemical research. The foundational work for compounds of this structural class can be traced to systematic investigations into substituted pyridine chemistry that began in the mid-20th century. Patent documentation from 1989 reveals early synthetic approaches to related 3,5-dimethyl-4-methoxypyridine derivatives, establishing key methodological frameworks that would later facilitate the preparation of more complex substituted variants.

The specific synthetic pathway leading to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine and its salt forms was developed through a systematic approach beginning with 3,5-dimethyl-4-methoxy-2-cyanopyridine as a starting material. This intermediate compound could be prepared through a multi-step process involving oxidation of 3,5-dimethylpyridine to form the corresponding nitrogen-oxide, followed by nitration and subsequent reaction with dimethyl sulfate to yield 1,4-dimethoxy-3,5-dimethylpyridinium methylsulfate. Treatment with potassium cyanide and subsequent exchange of the nitro group for a methoxy group using sodium methoxide completed the preparation of the key synthetic precursor.

The conversion to the target methanamine derivative involved catalytic hydrogenation of the cyano group in the presence of hydrogenation catalysts such as Raney nickel or palladium on activated charcoal. This reduction process required careful control to prevent formation of secondary amines, often necessitating the addition of specific reaction modifiers. The resulting 3,5-dimethyl-4-methoxy-2-aminomethylpyridine represented a novel intermediate that could be further processed to yield various salt forms, including the dihydrochloride derivative.

Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted pyridine derivatives. The compound possesses the molecular formula C9H16Cl2N2O, representing the base methanamine structure with two equivalents of hydrochloric acid. The systematic International Union of Pure and Applied Chemistry name for the base compound is (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine, with the dihydrochloride designation indicating the presence of two hydrochloride ions.

The structural numbering system follows standard pyridine nomenclature conventions, where the nitrogen atom occupies position 1 of the six-membered aromatic ring. The methoxy substituent is positioned at the 4-carbon, while methyl groups occupy the 3 and 5 positions, creating a symmetrically substituted pyridine core. The methanamine functional group is attached to the 2-position carbon, extending from the aromatic ring system.

Alternative nomenclature systems recognize this compound under several synonymous designations, including 2-Pyridinemethanamine, 4-methoxy-3,5-dimethyl-, and (4-methoxy-3,5-dimethylpyridin-2-yl)methylamine dihydrochloride. The Chemical Abstracts Service registry number 1158207-20-5 specifically identifies the dihydrochloride salt form, while the base amine carries the registry number 130000-78-1.

| Nomenclature Category | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine;dihydrochloride |

| Molecular Formula | C9H16Cl2N2O |

| Chemical Abstracts Service Number | 1158207-20-5 |

| Molecular Weight | 239.14 g/mol |

| Parent Compound Chemical Abstracts Service | 130000-78-1 |

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends far beyond its individual structural characteristics, representing a paradigmatic example of the versatility and importance of pyridine-based scaffolds in modern chemical research. Pyridine derivatives have emerged as privileged structures in medicinal chemistry due to their unique combination of aromatic stability, basicity, and capacity for hydrogen bonding, properties that make them exceptionally valuable as pharmacophores and building blocks for complex molecular architectures.

The specific substitution pattern present in this compound exemplifies the strategic incorporation of multiple functional groups to modulate the electronic and steric properties of the pyridine core. The methoxy group at the 4-position introduces electron-donating character that can significantly influence the aromatic system's reactivity, while the symmetrically positioned methyl groups at the 3 and 5 positions provide steric protection and additional electronic modulation. This combination of substituents creates a scaffold with enhanced solubility characteristics and altered basicity compared to unsubstituted pyridine derivatives.

Recent research has demonstrated that compounds bearing the 4-methoxy-3,5-dimethylpyridin-2-yl structural motif exhibit significant potential in various therapeutic applications. The incorporation of methoxypyridine scaffolds within larger molecular frameworks has shown promise for modulating biological activities, particularly in the development of gamma-secretase modulators where the methoxypyridyl group engages in beneficial interactions with target enzymes. These findings highlight the importance of systematic structural modifications in pyridine chemistry for achieving desired biological outcomes.

The compound's role as a synthetic intermediate further underscores its research significance, as the methanamine functionality provides a versatile handle for subsequent chemical transformations. The dihydrochloride salt form enhances the compound's stability and handling characteristics, making it particularly valuable for synthetic applications where controlled reactivity and improved solubility are desired. This versatility has made similar pyridine derivatives essential components in the synthesis of complex heterocyclic systems and pharmaceutical intermediates.

| Research Application | Significance | Key Properties |

|---|---|---|

| Medicinal Chemistry | Privileged scaffold for drug design | Enhanced solubility, hydrogen bonding capacity |

| Synthetic Chemistry | Versatile building block | Reactive methanamine functionality |

| Biological Studies | Enzyme interaction potential | Electronic modulation through substitution |

| Material Science | Ligand applications | Coordination chemistry potential |

The broader implications of research involving this compound extend to fundamental understanding of structure-activity relationships in heterocyclic chemistry. Studies examining the physicochemical properties of related compounds, including viscosity and density measurements across different concentrations and temperatures, have provided valuable insights into solute-solvent interactions and the influence of structural modifications on molecular behavior. These investigations contribute to the theoretical framework necessary for rational design of new pyridine derivatives with tailored properties for specific applications.

属性

IUPAC Name |

(4-methoxy-3,5-dimethylpyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;;/h5H,4,10H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNORDXRWAXBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an inert atmosphere at a temperature range of 2-8°C to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is then purified and crystallized to obtain the dihydrochloride salt form .

化学反应分析

Types of Reactions

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

作用机制

The mechanism of action of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methanamine group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared to analogues in Table 1:

Key Observations :

- Substituent Position : Shifting the methoxy group from the 4- to 3-position (e.g., (3-Methoxypyridin-2-yl)methanamine) reduces structural similarity by 28%, highlighting the importance of regiochemistry .

- Functional Groups : Replacement of the amine with chlorine (e.g., 2-(Chloromethyl)-4-methoxypyridine hydrochloride) increases hydrophobicity but limits reactivity in nucleophilic substitutions .

Table 2: Physicochemical Comparison

Key Findings :

- Solubility: The dihydrochloride form of the target compound enhances aqueous solubility compared to non-salt analogues like (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol hydrochloride, facilitating its use in biological assays .

- Synthetic Utility : The amine group in the target compound enables nucleophilic reactions, distinguishing it from chlorinated or alcohol-based analogues .

生物活性

The compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride is a pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₆Cl₂N₂O

- Molecular Weight : 239.14 g/mol

- CAS Number : 1158207-20-5

- Structure : The compound features a methanamine group attached to a substituted pyridine ring, which influences its biological interactions.

This compound acts primarily through its interactions with various biological targets, including enzymes and receptors. The methanamine moiety is crucial for binding to active sites on target proteins, potentially modulating their activity as either an inhibitor or activator depending on the specific context.

Enzyme Interaction

Research has indicated that this compound may serve as a ligand in enzyme studies, particularly in understanding enzyme mechanisms. For instance, it has been utilized in receptor binding studies to elucidate the interactions between ligands and their respective receptors.

Therapeutic Potential

The compound is under investigation for its therapeutic effects in various biological systems. Preliminary studies suggest potential applications in:

- Cancer Research : Its structural analogs have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Neurological Disorders : Given its pyridine structure, it may interact with neurotransmitter systems, suggesting potential roles in treating neurological conditions.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Inhibition Studies :

-

Receptor Binding Affinity :

- Investigations into receptor binding have shown that this compound can effectively bind to certain neuroreceptors, influencing neurotransmission and suggesting possible applications in psychiatric disorders.

-

Synthetic Pathways :

- Research into synthetic routes has highlighted the efficiency of producing this compound under controlled conditions, ensuring high purity and yield for biological testing.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via intermediates such as 4-methoxy-3,5-dimethylpyridine-2-methanol. Chlorination of the hydroxymethyl group using reagents like thionyl chloride or PCl₃ forms the chloromethyl intermediate, which is subsequently aminated and converted to the dihydrochloride salt. Reaction temperature (e.g., 0–5°C for chlorination) and stoichiometric ratios (e.g., excess NH₃ for amination) critically impact yield and impurity profiles. Post-synthetic purification via recrystallization in ethanol/water mixtures is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the pyridine ring substitution pattern (e.g., methoxy at C4, methyl at C3/C5). The amine protons appear as broad singlets at δ 8.5–9.5 ppm. HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile) validates purity (>95%) and detects sulfoxide/sulfone byproducts. Elemental analysis ensures stoichiometric Cl⁻ content in the dihydrochloride form .

Q. How do solubility and stability properties affect experimental design in aqueous vs. organic media?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). For in vitro assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity). Stability studies (pH 1–9, 25–37°C) show degradation under alkaline conditions (>pH 8), necessitating pH-controlled buffers for long-term storage .

Q. What pharmacopeial standards apply to purity assessment, and how are impurity thresholds determined?

- Methodological Answer : The European Pharmacopoeia (EP) specifies HPLC methods with UV detection (285 nm) to quantify impurities like sulfoxide derivatives. Acceptance criteria for related substances (e.g., omeprazole analogs) are ≤0.15% per EP guidelines. Use reference standards (e.g., Impurity C: 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl]-1H-benzimidazole) for calibration .

Advanced Research Questions

Q. How can structural modifications to the pyridine or methanamine groups enhance target binding in kinase inhibition studies?

- Methodological Answer : Replace the methoxy group with electron-withdrawing substituents (e.g., Cl, CF₃) to modulate electron density on the pyridine ring, potentially improving binding to ATP pockets. Introduce steric hindrance via bulkier alkyl groups at C3/C5 to enhance selectivity. Docking studies (e.g., using AutoDock Vina) and SPR binding assays validate modifications .

Q. What pharmacokinetic challenges arise from the compound’s sulfinyl/sulfone metabolites, and how are they addressed in vivo?

- Methodological Answer : The sulfoxide metabolite (similar to omeprazole sulfone) exhibits reduced bioavailability due to rapid hepatic clearance via CYP2C18. Co-administer CYP inhibitors (e.g., fluconazole) in rodent models to prolong half-life. Use LC-MS/MS to quantify plasma metabolites and correlate with pharmacodynamic endpoints .

Q. How do crystallographic data inform polymorph control during scale-up synthesis?

- Methodological Answer : X-ray diffraction reveals two polymorphs (Form I: monoclinic, Form II: orthorhombic). Control crystallization conditions (e.g., cooling rate, anti-solvent addition) to favor the thermodynamically stable Form I, which exhibits better solubility. Monitor polymorphic transitions via PXRD during lyophilization .

Q. What strategies resolve contradictions in reported synthetic yields for chiral intermediates?

- Methodological Answer : Discrepancies often arise from racemization during amination. Use chiral HPLC (Chiralpak IA column) to monitor enantiomeric excess. Optimize reaction time (<2 hours) and temperature (<40°C) to minimize racemization. Alternative routes, such as enzymatic resolution of diastereomeric salts, improve enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。